molecular formula C21H26N6 B12416343 CXCR4 antagonist 8

CXCR4 antagonist 8

Cat. No.: B12416343
M. Wt: 362.5 g/mol
InChI Key: LBCVTARDQMLTQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CXCR4 antagonist 8 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. For instance, one method involves the use of a macrocyclic ligand as a precursor, which undergoes cyclization and functionalization to yield the final product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

CXCR4 antagonist 8 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halogens, amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds .

Scientific Research Applications

CXCR4 antagonist 8 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool to study the CXCR4 receptor and its interactions with other molecules.

    Biology: Investigated for its role in cell migration, immune response, and cancer metastasis.

    Medicine: Explored as a potential therapeutic agent for various diseases, including cancer, HIV, and inflammatory disorders.

    Industry: Utilized in the development of new drugs and diagnostic tools

Mechanism of Action

CXCR4 antagonist 8 exerts its effects by blocking the CXCR4 receptor, preventing the binding of its ligand, CXCL12. This inhibition disrupts downstream signaling pathways involved in cell migration, immune response, and cancer metastasis. The compound’s mechanism of action involves the recruitment of β-arrestin, which enhances receptor internalization and targets it for lysosomal destruction .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to CXCR4 antagonist 8 include:

Uniqueness

This compound is unique due to its high selectivity and potency in inhibiting the CXCL12/CXCR4 interaction. This makes it a valuable tool for studying the CXCR4 receptor and developing new therapeutic strategies .

Properties

Molecular Formula

C21H26N6

Molecular Weight

362.5 g/mol

IUPAC Name

N-methyl-N-[[2-methyl-6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]methyl]quinolin-8-amine

InChI

InChI=1S/C21H26N6/c1-16-23-18(14-20(24-16)27-12-10-25(2)11-13-27)15-26(3)19-8-4-6-17-7-5-9-22-21(17)19/h4-9,14H,10-13,15H2,1-3H3

InChI Key

LBCVTARDQMLTQA-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC(=N1)N2CCN(CC2)C)CN(C)C3=CC=CC4=C3N=CC=C4

Origin of Product

United States

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